Benzamide, N,N//'-2,3-phenazinediylbis[3-nitro- Benzamide, N,N//'-2,3-phenazinediylbis[3-nitro-
Brand Name: Vulcanchem
CAS No.: 108112-52-3
VCID: VC0188946
InChI: InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34)
SMILES: C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C26H16N6O6
Molecular Weight: 508.4 g/mol

Benzamide, N,N//'-2,3-phenazinediylbis[3-nitro-

CAS No.: 108112-52-3

Main Products

VCID: VC0188946

Molecular Formula: C26H16N6O6

Molecular Weight: 508.4 g/mol

Benzamide, N,N//'-2,3-phenazinediylbis[3-nitro- - 108112-52-3

CAS No. 108112-52-3
Product Name Benzamide, N,N//'-2,3-phenazinediylbis[3-nitro-
Molecular Formula C26H16N6O6
Molecular Weight 508.4 g/mol
IUPAC Name 3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide
Standard InChI InChI=1S/C26H16N6O6/c33-25(15-5-3-7-17(11-15)31(35)36)29-23-13-21-22(28-20-10-2-1-9-19(20)27-21)14-24(23)30-26(34)16-6-4-8-18(12-16)32(37)38/h1-14H,(H,29,33)(H,30,34)
Standard InChIKey QNZWKZXADVUCFT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
PubChem Compound 4063868
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator